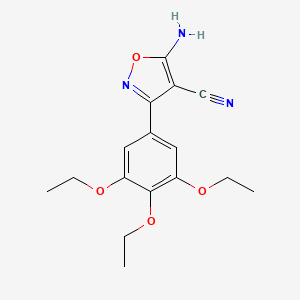

5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-3-(3,4,5-triethoxyphenyl)-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-4-20-12-7-10(14-11(9-17)16(18)23-19-14)8-13(21-5-2)15(12)22-6-3/h7-8H,4-6,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLALEGDVRAAJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NOC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile typically involves metal-free synthetic routes to isoxazoles, which are preferred due to their eco-friendly nature . One common method involves the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free methods are often sought to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is used as a building block for the synthesis of various biologically active molecules and pharmaceuticals . In medicinal chemistry, it is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways . For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile can be compared with other isoxazole derivatives, such as 5-amino-3-(3,4,5-trimethoxyphenyl)isoxazole-4-carbonitrile . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their biological activities and properties . This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Biological Activity

5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant applications. This article delves into various studies that highlight the compound's synthesis, biological activity, and potential therapeutic applications.

Synthesis of this compound

The synthesis of 5-amino-isoxazole derivatives typically involves multicomponent reactions. For instance, a study utilized a green chemistry approach employing deep eutectic solvents to facilitate the synthesis of various isoxazole derivatives including this compound. The reaction involved malononitrile, hydroxylamine hydrochloride, and different aryl aldehydes under mild conditions, yielding products in good yields (70–94%) within a short reaction time (20–120 minutes) .

Table 1: Summary of Synthesis Conditions

| Reactants | Conditions | Yield (%) | Time (min) |

|---|---|---|---|

| Malononitrile + Hydroxylamine + Aldehyde | Deep eutectic solvent (K2CO3/glycerol) | 70 - 94 | 20 - 120 |

Antimicrobial Activity

The biological evaluation of 5-amino-isoxazole derivatives has shown promising results against various pathogenic microorganisms. In vitro studies assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives.

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound | MIC (μg/ml) | MBC (μg/ml) | Activity Against |

|---|---|---|---|

| 4a | 256 | 512 | Staphylococcus aureus |

| 4b | 128 | 256 | Escherichia coli |

| 4c | No effect | - | - |

| 4d | 64 | 128 | Candida albicans |

The compounds exhibited broad-spectrum antimicrobial activities with notable efficacy against common pathogens. Specifically, compounds labeled as 4a and 4b demonstrated significant inhibitory effects on bacterial growth .

Antioxidant Activity

In addition to antimicrobial properties, the antioxidant potential of these compounds was evaluated using the DPPH radical scavenging assay. The results indicated that certain derivatives exhibited considerable antioxidant activity.

Table 3: Antioxidant Activity Results

| Compound | IC50 (μg/ml) |

|---|---|

| 4i | 67.51 |

| Other Compounds | Range: 62.76 - 100.73 |

The compound with the pyridine-4-yl substituent (4i) showed the most potent antioxidant activity compared to others tested .

Case Studies and Research Findings

Several studies have documented the biological activities of isoxazole derivatives:

- Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficiency of synthesized isoxazoles against a range of bacteria and fungi. Notably, compounds demonstrated effective inhibition against resistant strains, indicating their potential as therapeutic agents .

- Antioxidant Properties : Another investigation focused on the antioxidant capabilities of these compounds through various assays. The findings suggested that certain derivatives could be developed into nutraceuticals or pharmaceuticals aimed at oxidative stress-related conditions .

- Peptide Synthesis Applications : Research has also explored the incorporation of isoxazole derivatives into peptide synthesis, showcasing their potential as building blocks for novel therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.